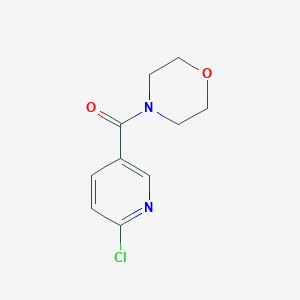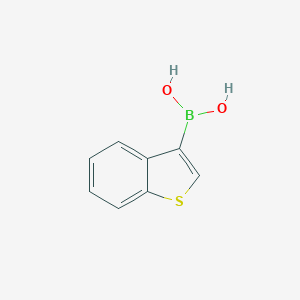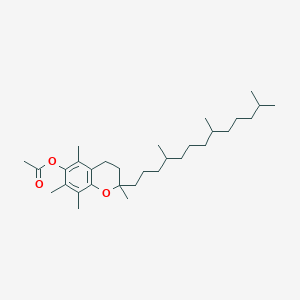
alpha-Tocopherol acetate
Overview
Description
Alpha-Tocopherol acetate, also known as vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dermatological products such as skin creams due to its antioxidant properties and ability to penetrate the skin . This compound is available in both natural (D-Alpha Tocopheryl Acetate) and synthetic (DL-Alpha Tocopheryl Acetate) forms .
Mechanism of Action
Target of Action
Alpha-Tocopherol Acetate, also known as Vitamin E Acetate, is a form of Vitamin E that is preferentially used by the human body to meet appropriate dietary requirements . It is a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals . The primary targets of this compound are the free radicals in the body, which it neutralizes to prevent oxidative stress .
Mode of Action
This compound interacts with its targets, the free radicals, by donating a hydrogen atom to them. This action neutralizes the free radicals and prevents them from causing oxidative damage to the body’s cells . It also plays a key role in a variety of metabolic processes throughout the ontogeny of plants .
Biochemical Pathways
The biochemical activities of tocopherols, including this compound, are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . It can maintain the integrity and fluidity of photosynthesizing membranes . It also induces cellular signaling pathways within biological membranes .
Pharmacokinetics
This compound is a relatively stabilized form of Vitamin E that is most commonly used as a food additive when needed . It undergoes hydrolysis by bile acid-dependent lipase in the pancreas or by an intestinal mucosal esterase . This process allows it to be absorbed into the body and exhibit its antioxidant properties .
Result of Action
The result of this compound’s action is the prevention of oxidative stress in the body. By neutralizing free radicals, it prevents lipid peroxidation, thereby preserving membrane integrity and retaining membranous structural components under environmental constraints . It can effectively counteract the stress-induced high accumulation of reactive oxygen species (ROS) .
Action Environment
This compound is more stable than Alpha-Tocopherol, meaning it can better withstand environmental stresses such as heat, air, and light . This makes it ideal for use in supplements and fortified foods because it has a longer shelf life . It is believed that the acetate is slowly hydrolyzed after it is absorbed into the skin, regenerating tocopherol and providing protection against the sun’s ultraviolet rays .
Biochemical Analysis
Biochemical Properties
Alpha-Tocopherol acetate plays a key role in various biochemical reactions. It is known for its antioxidant activity, which involves the neutralization of reactive oxygen species . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall stability and functionality of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by protecting polyunsaturated fatty acids from oxidative damage by reactive oxygen species . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its antioxidant activity. It exerts its effects at the molecular level by neutralizing reactive oxygen species, thus preventing oxidative damage to cells . It also interacts with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its instability under various conditions, which can lead to its degradation . Its stability can be improved through complexation with other compounds like β-cyclodextrin or starch .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low to moderate doses of this compound can provide beneficial antioxidant effects, high doses may lead to adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is primarily located in lipid-rich fractions of cells, such as organelle membranes and lipoproteins
Subcellular Localization
The subcellular localization of this compound is primarily in lipid-rich fractions of cells, such as organelle membranes and lipoproteins It is not currently known if this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol acetate can be synthesized through the esterification of alpha-tocopherol with acetic acid. The reaction typically involves the use of dehydrated alcohol as a solvent and sulfuric acid as a catalyst. The mixture is refluxed for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the esterification of alpha-tocopherol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Tocopherol acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of this compound results in the formation of alpha-tocopherol and acetic acid. This reaction is catalyzed by enzymes such as esterases .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation: Exposure to reactive oxygen species or other oxidizing agents.
Major Products Formed
Hydrolysis: Alpha-tocopherol and acetic acid.
Oxidation: Various oxidized derivatives of alpha-tocopherol.
Scientific Research Applications
Alpha-Tocopherol acetate has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various chemical assays.
Biology: Studied for its role in protecting cells from oxidative stress.
Comparison with Similar Compounds
Alpha-Tocopherol acetate is one of several tocopherol derivatives. Similar compounds include:
Alpha-Tocopherol: The non-esterified form of vitamin E, which is more reactive but less stable than this compound.
Beta-Tocopherol: Another form of vitamin E with similar antioxidant properties but lower biological activity.
Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: Exhibits strong antioxidant activity but is less common in dietary sources.
This compound is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations .
Properties
CAS No. |
52225-20-4 |
|---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1 |
InChI Key |
ZAKOWWREFLAJOT-PDNQPUDYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
boiling_point |
363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |
density |
0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |
melting_point |
26.5 - 27.5 °C |
Key on ui other cas no. |
58-95-7 7695-91-2 52225-20-4 |
physical_description |
Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |
solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |
Synonyms |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does α-tocopherol acetate exert its antioxidant effects within cells?
A1: α-Tocopherol acetate itself does not possess direct antioxidant activity. It acts as a prodrug, requiring hydrolysis to its active form, α-tocopherol (vitamin E). α-Tocopherol functions as a chain-breaking antioxidant, primarily within the hydrophobic domains of biomembranes like the liver microsomes. [] It effectively scavenges lipid peroxyl radicals by donating a hydrogen atom, interrupting the chain reaction of lipid peroxidation. []
Q2: Does the presence of phenobarbital influence the effect of α-tocopherol acetate on hepatic cytochrome P450 activity?
A2: Yes, studies indicate that dietary α-tocopherol acetate can enhance hepatic cytochrome PROD activity in the presence of phenobarbital. [] This suggests a complex interplay between α-tocopherol acetate, enzyme induction, and potentially the modulation of oxidative stress within the liver.
Q3: Can α-tocopherol acetate influence prostaglandin synthesis?
A3: Research suggests that high dietary intake of α-tocopherol acetate can suppress hepatic prostaglandin F2α (PGF2α) levels in rats. [] Interestingly, this effect appears to be independent of total hepatic α-tocopherol levels, indicating a possible role for a specific α-tocopherol pool or an indirect regulatory mechanism. []
Q4: What is the molecular formula and weight of α-tocopherol acetate?
A4: The molecular formula of α-tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.
Q5: How does the structure of α-tocopherol acetate differ from α-tocopherol?
A5: α-Tocopherol acetate is the esterified form of α-tocopherol. It has an acetate group (-COCH3) attached to the hydroxyl group on the chromanol ring of α-tocopherol. This esterification enhances the stability of the molecule, making it more resistant to oxidation.
Q6: How does the stability of α-tocopherol acetate compare to α-tocopherol?
A6: α-Tocopherol acetate is significantly more stable than α-tocopherol, especially in the presence of oxygen and light. The acetate group protects the reactive hydroxyl group of α-tocopherol from oxidation, increasing its shelf life and making it suitable for various formulations.
Q7: How stable are alpha-tocopherol acetate and selenium in parenteral solutions?
A7: Studies indicate that this compound and selenium, specifically selenious acid, exhibit good stability in parenteral solutions. Even after exposure to fluorescent lighting, room temperature, and passage through infusion apparatus, no significant loss of either compound was observed. [] This suggests the feasibility of including both in parenteral formulations.
Q8: Can α-tocopherol acetate be incorporated into different topical formulations?
A8: Yes, α-tocopherol acetate has been successfully incorporated into various topical formulations, including creams, lotions, and gels. Its lipophilic nature allows for good penetration into the skin, where it is hydrolyzed to α-tocopherol.
Q9: What is the effect of different vehicles on the permeability of α-tocopherol acetate through the skin?
A9: Studies using human cadaver skin have shown that the permeability of α-tocopherol acetate can be influenced by the vehicle used in the formulation. [] For example, isopropyl myristate significantly enhanced the permeability compared to ethanol, light mineral oil, and Klucel gels. []
Q10: How is α-tocopherol acetate absorbed and metabolized in the body?
A10: α-Tocopherol acetate, when ingested, is hydrolyzed in the small intestine to α-tocopherol by pancreatic esterases. Absorption of α-tocopherol occurs primarily in the jejunum through a passive diffusion process. Once absorbed, it is incorporated into chylomicrons and transported to the liver. The liver plays a central role in vitamin E metabolism, regulating its distribution to various tissues.
Q11: Is there a difference in bioavailability between natural (RRR-α-tocopherol acetate) and synthetic (all-rac-α-tocopherol acetate) forms?
A11: While both forms increase serum α-tocopherol concentrations, studies in horses show that the natural form (d-alpha-tocopherol acetate) led to higher serum levels compared to the synthetic form (dl-alpha-tocopherol acetate) at similar doses. [] This highlights potential differences in absorption or metabolism between the two forms.
Q12: Does the route of administration affect the absorption of α-tocopherol acetate?
A12: Yes, studies in sheep indicate that the route of administration significantly impacts α-tocopherol bioavailability. Intraruminal administration of α-tocopherol, α-tocopherol acetate, and dl-α-tocopherol resulted in higher plasma vitamin E levels compared to intraduodenal administration. [] This suggests a potential role for rumen microorganisms in enhancing vitamin E absorption.
Q13: Are there any reported cases of α-tocopherol acetate potentiating drug toxicity?
A13: Yes, research indicates that α-tocopherol and α-tocopherol acetate can potentiate adriamycin's toxicity to bone marrow cells in mice. [] This finding emphasizes the importance of considering potential drug interactions when using α-tocopherol acetate, particularly in patients undergoing chemotherapy.
Q14: What analytical techniques are commonly employed to quantify α-tocopherol acetate?
A14: High-performance liquid chromatography (HPLC) is widely used for the quantification of α-tocopherol acetate in various matrices, including pharmaceuticals, biological samples, and food products. Different detection methods, such as UV detection or mass spectrometry, can be coupled with HPLC for sensitive and specific analysis.
Q15: Can you describe a validated HPLC method for the simultaneous determination of resveratrol and α-tocopherol acetate in dietary supplements?
A15: A validated HPLC/UV method utilizing a C8 Select B chromatographic column with a gradient elution of acetonitrile and water has been developed for this purpose. [] This method demonstrated good selectivity, linearity, precision, accuracy, and sensitivity for both compounds. []
Q16: How can UV spectrophotometry be utilized for the determination of α-tocopherol acetate in pharmaceutical preparations?
A16: UV spectrophotometry offers a simple and rapid method for this purpose. α-Tocopherol acetate exhibits maximum absorbance (λmax) at 285 nm in solvents like ethanol and isopropanol. [] By measuring the absorbance of a sample solution at this wavelength, the concentration of α-tocopherol acetate can be determined using a pre-established calibration curve.
Q17: What are the potential applications of α-tocopherol acetate in preventing UV-induced skin damage?
A17: α-Tocopherol, the active form of α-tocopherol acetate, has demonstrated photoprotective properties against UVB-induced damage in mouse skin models. [] It effectively reduces sunburn cell formation, DNA degradation, and lipid peroxidation. [] This protective effect is attributed to its antioxidant activity and its ability to absorb UVB radiation, thereby reducing the penetration of harmful UV rays into the skin.
Q18: Can α-tocopherol acetate be used in treating burn injuries?
A18: Studies have shown that α-tocopherol acetate, alongside other membrane stabilizers like Essentiale and lidocaine, can help counteract immunosuppression associated with burn trauma in rats. [, ] These agents appear to mitigate the immunosuppressive activity of serum and red blood cells observed after burn injury, potentially contributing to a more balanced immune response. [, ]
Q19: Does α-tocopherol acetate play a role in managing diabetes mellitus?
A19: Research suggests that α-tocopherol acetate supplementation could be beneficial in managing diabetes mellitus. It appears to normalize lipid peroxidation processes and reduce total lipid content in red blood cell membranes and blood plasma of diabetic patients. [] This effect may contribute to reducing oxidative stress and improving blood lipid profiles associated with diabetes.
Q20: Can α-tocopherol acetate be utilized to improve meat quality during storage?
A20: Studies have shown that incorporating α-tocopherol acetate into ground buffalo meat can improve its quality during refrigerated storage. Specifically, it reduced cooking loss, metmyoglobin formation, and lipid oxidation, resulting in better color and odor scores. [] This highlights its potential as an antioxidant in meat preservation.
Q21: Can α-tocopherol acetate improve the swimming endurance of trained swimmers?
A21: Studies on trained swimmers have yielded mixed results. One study found no significant improvement in swimming endurance or postexercise lactic acid levels with α-tocopherol acetate supplementation. [] This suggests that in well-trained individuals, α-tocopherol acetate may not confer additional benefits.
Q22: Can α-tocopherol acetate be incorporated into novel drug delivery systems?
A22: Yes, the lipophilic nature and biocompatibility of α-tocopherol acetate make it suitable for incorporation into various drug delivery systems, including liposomes, nanoemulsions, and solid lipid nanoparticles. These systems can enhance the solubility, stability, and targeted delivery of α-tocopherol.
Q23: Are there examples of α-tocopherol acetate being used in microemulsion formulations?
A23: Yes, research has explored the use of α-tocopherol acetate in the development of ordered bicontinuous microemulsions. [] These unique formulations exhibit properties of both microemulsions and lyotropic liquid crystals, potentially offering advantages for drug or nutraceutical delivery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


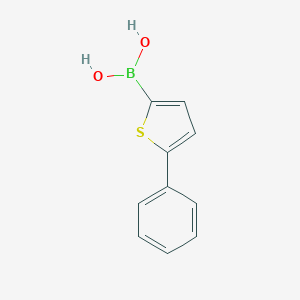
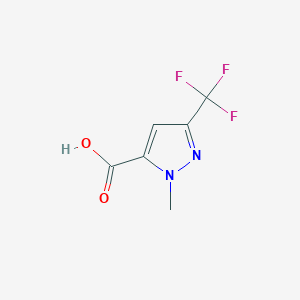
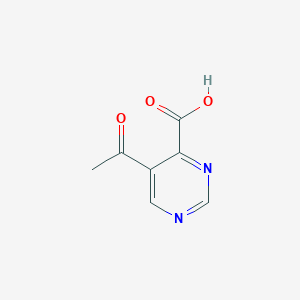
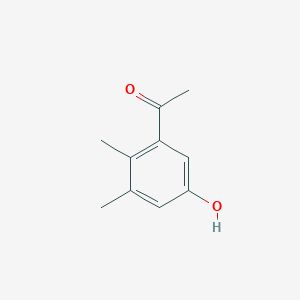
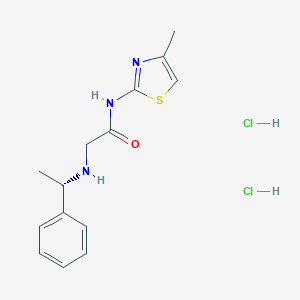
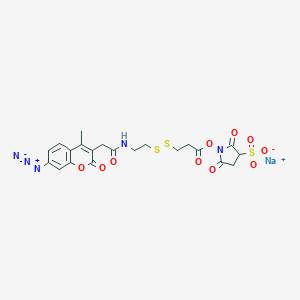
![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)




